molecular formula C23H26O2Si B14325500 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol CAS No. 108534-49-2

4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol

Cat. No.: B14325500
CAS No.: 108534-49-2
M. Wt: 362.5 g/mol
InChI Key: PUKNGXIMKDUBJS-UHFFFAOYSA-N
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Description

4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a phenol. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability under various reaction conditions .

Preparation Methods

The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol typically involves the reaction of 2-methylphenol with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride . The general reaction scheme is as follows:

    Reaction of 2-methylphenol with tert-butyldiphenylsilyl chloride:

Chemical Reactions Analysis

4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol undergoes various chemical reactions, primarily involving the silyl ether group. Some common reactions include:

Scientific Research Applications

4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol is widely used in scientific research due to its stability and versatility. Some applications include:

Mechanism of Action

The primary function of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol is to protect hydroxyl groups during chemical reactions. The tert-butyldiphenylsilyl group provides steric hindrance, which prevents unwanted reactions at the protected site. The silyl ether bond is stable under acidic and basic conditions but can be selectively cleaved using fluoride ions .

Comparison with Similar Compounds

4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol is similar to other silyl ethers such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers. it offers increased stability towards acidic hydrolysis and nucleophilic species due to the bulkier tert-butyldiphenylsilyl group . This makes it particularly useful in complex synthetic sequences where selective protection and deprotection are crucial.

Similar Compounds

Properties

CAS No.

108534-49-2

Molecular Formula

C23H26O2Si

Molecular Weight

362.5 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxy-2-methylphenol

InChI

InChI=1S/C23H26O2Si/c1-18-17-19(15-16-22(18)24)25-26(23(2,3)4,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-17,24H,1-4H3

InChI Key

PUKNGXIMKDUBJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O

Origin of Product

United States

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